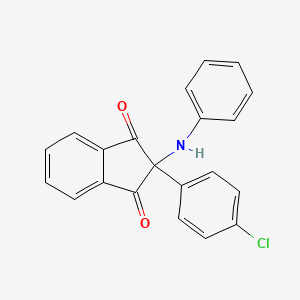![molecular formula C14H10BrN3O4 B5777679 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)
3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, commonly known as BB-Cl-amidine, is a small molecule inhibitor that is used in scientific research to target protein arginine deiminases (PADs). PADs are enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination. BB-Cl-amidine is a potent and selective inhibitor of PADs and has been shown to have potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
Mécanisme D'action
BB-Cl-amidine works by irreversibly inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide through the formation of a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of arginine residues to citrulline, which is a critical step in the citrullination process. By inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, BB-Cl-amidine can reduce the levels of citrullinated proteins in cells and tissues, which has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
BB-Cl-amidine has been shown to have several biochemical and physiological effects in cells and tissues. By inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, BB-Cl-amidine can reduce the levels of citrullinated proteins, which can affect various cellular processes, including gene expression, protein-protein interactions, and protein stability. BB-Cl-amidine has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of citrullinated proteins that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BB-Cl-amidine in lab experiments is its high potency and selectivity for 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide. This makes it an ideal tool for studying the role of citrullination in various diseases. However, the complex synthesis process and high cost of BB-Cl-amidine can limit its use in some research settings. In addition, the irreversible inhibition of 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide by BB-Cl-amidine can make it difficult to study the effects of transient inhibition of 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide.
Orientations Futures
There are several future directions for the use of BB-Cl-amidine in scientific research. One potential application is in the development of new therapeutic strategies for cancer. 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide have been shown to play a critical role in the growth and metastasis of various types of cancer, and the inhibition of 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide by BB-Cl-amidine has been shown to have anti-tumor effects in preclinical models. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by the production of citrullinated proteins. By inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, BB-Cl-amidine may be able to reduce the levels of citrullinated proteins and alleviate the symptoms of these diseases. Finally, the development of new PAD inhibitors based on the structure of BB-Cl-amidine may lead to the discovery of more potent and selective inhibitors that can be used in a wider range of research settings.
Méthodes De Synthèse
BB-Cl-amidine is synthesized through a multi-step process that involves the reaction of 3-bromophenol with 3-nitrobenzoyl chloride to form 3-bromo-N-(3-nitrobenzoyl)phenylcarboximidoyl chloride. This intermediate is then reacted with ammonium chloride to form BB-Cl-amidine. The synthesis of BB-Cl-amidine is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
BB-Cl-amidine is primarily used in scientific research to study the role of 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide in various diseases. 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide have been implicated in the pathogenesis of several diseases, including cancer, rheumatoid arthritis, and multiple sclerosis. By inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, BB-Cl-amidine can help researchers better understand the role of citrullination in disease and develop new therapeutic strategies.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-5-1-3-9(7-11)13(16)17-22-14(19)10-4-2-6-12(8-10)18(20)21/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKMNJDKPWHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)

![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)


![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)

![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)
![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)
![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
